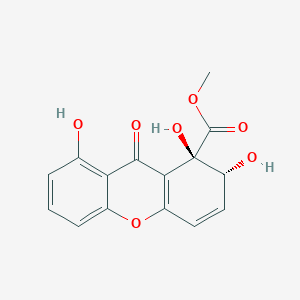

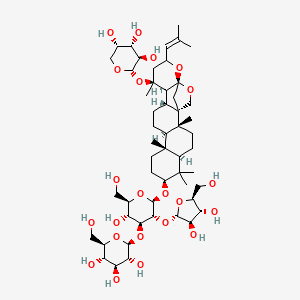

![molecular formula C60H60N40O20 B1258260 Cucurbit[10]uril](/img/structure/B1258260.png)

Cucurbit[10]uril

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

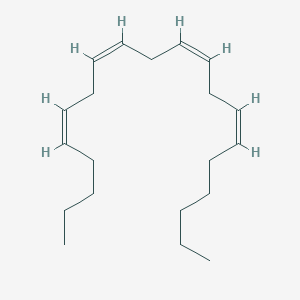

Cucurbit[10]uril is a cucurbituril.

Applications De Recherche Scientifique

Supramolecular Chemistry and Photocatalysis

Cucurbit[n]urils, including Cucurbit[10]uril, have been extensively studied in the realm of supramolecular chemistry. Notably, Cucurbit[8]uril has been found to act as a supramolecular catalytic nanoreaction vessel, facilitating photodimerization processes in water. This demonstrates the potential for cucurbiturils in photocatalysis and in the creation of syn dimers through a cooperative mechanism (Pemberton et al., 2010).

Coordination Chemistry and Polymer Science

Cucurbit[n]urils, due to their molecular recognition properties in aqueous media, play a significant role in coordination chemistry. They are involved in forming complex architectures and are integral in the synthesis of hybrid porous solids. This includes this compound's involvement in creating structures with controlled pores and large hydrophobic cavities, which lead to unique properties and potential applications (Ni et al., 2013).

Protein Heterodimerization

Cucurbit[8]uril, a member of the cucurbituril family, induces protein heterodimerization. This is significant for the study of proteins appended with specific host elements, allowing for visualization and understanding of specific protein assembly processes (Uhlenheuer et al., 2011).

Supramolecular Polymers and Luminescent Emissions

Cucurbiturils, especially Cucurbit[8]uril, have applications in the construction of supramolecular polymers and luminescent materials. Their ability to form supramolecular complexes in water and the solid state, and their effect on the emission properties of host-guest complexes, demonstrate their potential in light-emitting materials (Zou et al., 2018).

Molecular Recognition and Binding

Cucurbit[n]urils have shown high affinities and selectivities in binding specific amino acids, peptides, and proteins. This is due to their unique combination of electrostatic and hydrophobic interactions, which are crucial in supramolecular chemistry and for potential applications in fields like drug delivery and catalysis (Urbach & Ramalingam, 2011).

Applications in Pharmaceutical Sciences

Cucurbit[7]uril and Cucurbit[8]uril, part of the cucurbit[n]uril family, have significant applications in pharmaceutical sciences. Their properties facilitate complexations of biomolecules, suggesting their use as pharmaceutical excipients to improve the properties of drug molecules (Yin & Wang, 2018).

Nanoscale Applications and Metal Ion Coordination

Cucurbit[n]urils, including this compound, are promising ligands for the coordination of metal ions. They form various complexes, which have applications in drug delivery, molecular devices, and new materials (Cong et al., 2010).

This compound-Specific Chemistry

This compound, with its large cavity, exhibits unique molecular recognition properties. It is involved in purification, molecular recognition, and supramolecular assembly. This review provides insights into the specific chemistry of this compound, differentiating it from other members of the cucurbituril family (Yang et al., 2018).

Propriétés

Formule moléculaire |

C60H60N40O20 |

|---|---|

Poids moléculaire |

1661.4 g/mol |

Nom IUPAC |

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,43,45,48,50,51,53,55,57,61,63,65,67,69,71,73,75,77,79,81,83,85,87,89,91-tetracontazahentriacontacyclo[45.3.3.36,7.311,12.316,17.321,22.326,27.331,32.336,37.341,42.22,51.246,53.13,50.15,8.110,13.115,18.120,23.125,28.130,33.135,38.140,43.145,48.155,61.157,91.163,65.167,69.171,73.175,77.179,81.183,85.187,89]hectane-54,56,58,59,60,62,64,66,68,70,72,74,76,78,80,82,84,86,88,90-icosone |

InChI |

InChI=1S/C60H60N40O20/c101-41-61-1-62-22-24-66(42(62)102)4-70-26-28-74(46(70)106)8-78-30-32-82(50(78)110)12-86-34-36-90(54(86)114)16-94-38-40-98(58(94)118)19-97-39-37-93(57(97)117)15-89-35-33-85(53(89)113)11-81-31-29-77(49(81)109)7-73-27-25-69(45(73)105)3-65(41)23-21(61)63-2-64(22)44(104)68(24)6-72(26)48(108)76(28)10-80(30)52(112)84(32)14-88(34)56(116)92(36)18-96(38)60(120)100(40)20-99(39)59(119)95(37)17-91(35)55(115)87(33)13-83(31)51(111)79(29)9-75(27)47(107)71(25)5-67(23)43(63)103/h21-40H,1-20H2 |

Clé InChI |

AJJRSBHJPIUSSF-UHFFFAOYSA-N |

SMILES canonique |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C%18N(C5=O)CN5C%19C%20N(C5=O)CN5C%21C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C(=O)N%18CN%19C(=O)N%20CN%21C1=O |

Synonymes |

cucurbit(10)uril |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone](/img/structure/B1258180.png)

![4-[[[2-(1-Azepanyl)ethyl-(2-furanylmethyl)amino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1258183.png)

![[{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate](/img/structure/B1258196.png)

![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)